2-[(2-Oxo-2-phenylethyl)sulfanyl]-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3-pyridyl cyanide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3-pyridyl cyanide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-oxo-2-phenylethyl sulfanyl acetic acid with 6-phenyl-3-pyridyl cyanide under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3-pyridyl cyanide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3-pyridyl cyanide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3-pyridyl cyanide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-oxo-2-phenylethyl)sulfanyl]acetic acid
- 2-amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-3,5-pyridinedicarbonitrile
Uniqueness
Compared to similar compounds, 2-[(2-oxo-2-phenylethyl)sulfanyl]-6-phenyl-3-pyridyl cyanide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H14N2OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-phenacylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H14N2OS/c21-13-17-11-12-18(15-7-3-1-4-8-15)22-20(17)24-14-19(23)16-9-5-2-6-10-16/h1-12H,14H2 |
InChI Key |
INMCEGMJQZRWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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